Methyl 4-fluoro-1H-indazole-6-carboxylate
Description
Significance of Indazole Scaffolds in Chemical Biology and Medicinal Chemistry
Indazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, a term designated for molecular frameworks that can provide ligands for diverse biological targets. newdrugapprovals.orgiucr.org This versatility stems from the indazole ring's ability to engage in various non-covalent interactions with proteins and its amenability to chemical modification at multiple positions. nih.govresearchgate.net The diverse tautomeric forms of indazole also contribute to its unique chemical properties and its capacity to serve as a versatile precursor in synthesis. nih.gov
The significance of the indazole core is underscored by its presence in numerous compounds with a broad spectrum of pharmacological activities. google.com Research has demonstrated the efficacy of indazole-containing molecules as anti-inflammatory, antibacterial, antifungal, anti-HIV, and antitumor agents. newdrugapprovals.orggoogle.com This wide range of biological activities has led to the development of several commercially successful drugs and numerous candidates in clinical trials. newdrugapprovals.orgiucr.org For example, Niraparib, an indazole-containing compound, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes and is used in cancer therapy. researchgate.netregulations.gov Another example is Pazopanib, a tyrosine kinase inhibitor also used in oncology. nih.gov The demonstrated success of these drugs highlights the therapeutic potential embedded within the indazole framework. nih.govcymitquimica.com
| Biological Activity | Therapeutic Area | Reference |
|---|---|---|
| Anti-cancer | Oncology | nih.govcymitquimica.com |
| Anti-inflammatory | Inflammatory Diseases | newdrugapprovals.orgcaymanchem.com |
| Antibacterial | Infectious Diseases | newdrugapprovals.org |
| Antifungal | Infectious Diseases | newdrugapprovals.org |
| Anti-HIV | Virology | google.com |
| Kinase Inhibition | Oncology, Inflammatory Diseases | researchgate.net |
Overview of Fluorinated Indazole Derivatives in Academic Inquiry
In the context of indazole derivatives, fluorination has been shown to be a valuable tool for modulating their pharmacological properties. bldpharm.com The introduction of fluorine can lead to enhanced potency and selectivity for their biological targets. nih.gov For instance, studies have shown that the position of fluorine substitution on the indazole ring can significantly impact the inhibitory potency of the compound against specific enzymes, such as Rho kinase. nih.gov Specifically, a fluorine atom at the C6 position of the indazole ring was found to dramatically enhance inhibitory activity and oral bioavailability compared to a C4 substitution. nih.gov Furthermore, fluorinated indazoles have been investigated for their potential as antiviral agents, demonstrating excellent metabolic stability and resilience to mutations in viral enzymes. nih.gov The development of efficient and regioselective methods for the direct fluorination of indazoles is an active area of research, aiming to provide broader access to these valuable compounds. acs.orggoogle.com
| Property | Effect of Fluorination | Reference |
|---|---|---|
| Metabolic Stability | Often increased by blocking sites of metabolic oxidation. | newdrugapprovals.orgcaymanchem.com |
| Binding Affinity | Can be enhanced through specific interactions with target proteins. | caymanchem.com |
| Lipophilicity | Increased, which can affect membrane permeability and biodistribution. | newdrugapprovals.orgcymitquimica.com |
| pKa | Can be altered due to fluorine's strong electron-withdrawing nature. | nih.gov |
Research Context of Methyl 4-fluoro-1H-indazole-6-carboxylate within Indazole Analogues
This compound is best understood within the research context as a versatile chemical intermediate—a building block for the synthesis of more complex and often biologically active molecules. cymitquimica.com Its structure contains several key features that make it valuable for synthetic chemists: a reactive carboxylic ester group, a fluorinated benzene (B151609) ring, and the indazole core itself, which can be further functionalized.
While direct biological studies on this compound are not extensively reported, its significance lies in its potential as a precursor for a variety of indazole-based compounds. For example, the synthesis of potent enzyme inhibitors, such as those targeting poly(ADP-ribose) polymerase (PARP), often involves the elaboration of a functionalized indazole scaffold. acs.orgnewdrugapprovals.orgresearchgate.net The ester group at the 6-position can be readily converted into an amide, a common functional group in many drug molecules. newdrugapprovals.org The fluorine atom at the 4-position can serve to modulate the electronic properties and metabolic stability of the final compound. caymanchem.com
Furthermore, structurally similar compounds, such as methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, have been identified as intermediates in the synthesis of synthetic cannabinoids. iucr.orgnih.gov This highlights the role of fluorinated indazole carboxylates as key components in the construction of diverse molecular architectures with significant biological activities. Therefore, the research context of this compound is primarily that of a valuable scaffold for the creation of novel indazole analogues with potential applications in drug discovery and chemical biology. cymitquimica.combldpharm.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-fluoro-1H-indazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-7(10)6-4-11-12-8(6)3-5/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNUHWXVLARXKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=NN2)C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646372 | |
| Record name | Methyl 4-fluoro-1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-44-8 | |
| Record name | Methyl 4-fluoro-1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Derivatization Strategies and Scaffold Modification of Methyl 4 Fluoro 1h Indazole 6 Carboxylate
N-Alkylation and N-Acylation Reactions on the Indazole Nitrogen Atoms
The presence of two nitrogen atoms (N-1 and N-2) in the indazole ring presents a challenge and an opportunity for regioselective functionalization. The direct alkylation of 1H-indazoles often yields a mixture of N-1 and N-2 substituted products, with the ratio being highly dependent on the reaction conditions. nih.govnih.gov
N-Alkylation: The regioselectivity of N-alkylation is influenced by factors such as the base, solvent, and the nature of the substituents on the indazole ring. d-nb.info For indazoles with an electron-withdrawing group like a methyl carboxylate, chelation control can play a significant role. The use of specific metal hydrides as bases in a non-polar solvent like tetrahydrofuran (B95107) (THF) can strongly favor the formation of the N-1 alkylated product. This is attributed to the formation of a tight ion pair between the metal cation, the N-2 atom, and the oxygen of the C-6 carboxylate group, sterically directing the incoming alkylating agent to the N-1 position. d-nb.infonih.gov In contrast, using polar aprotic solvents such as N,N-dimethylformamide (DMF) can lead to solvent-separated ion pairs, diminishing this chelating effect and resulting in lower N-1 selectivity. d-nb.infonih.gov
Alternative strategies to achieve regioselective N-alkylation exploit the difference in thermodynamic stability between the N-1 and N-2 isomers. nih.gov The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. d-nb.infonih.gov It has been demonstrated that using certain α-halo carbonyl electrophiles can lead to an equilibration process that favors the formation of the thermodynamically more stable N-1 substituted product. d-nb.infonih.gov
| Indazole Substrate | Base | Solvent | Alkylating Agent | N-1:N-2 Ratio | Reference |
|---|---|---|---|---|---|
| Methyl 1H-indazole-3-carboxylate | NaH | THF | n-pentyl bromide | >99:1 | nih.gov |
| Methyl 1H-indazole-3-carboxylate | Cs₂CO₃ | DMF | n-pentyl bromide | 1.5:1 | nih.gov |
| 1H-Indazole | NaH | DMF | n-pentyl bromide | 1.9:1 | nih.gov |
| 1H-Indazole | KH | THF | n-pentyl bromide | 11:1 | nih.gov |
N-Acylation: N-acylation of indazoles tends to be more regioselective for the N-1 position. This selectivity is often achieved through thermodynamic control, where an initial N-2 acylated product may isomerize to the more stable N-1 regioisomer under the reaction conditions. d-nb.infonih.gov An electrochemical method for selective N-1 acylation involves the reduction of indazoles to form indazole anions, which then react with acid anhydrides to yield the N-1 acylated product. organic-chemistry.org
Modifications at the Carboxylate Moiety: Amidation and Ester Transformations
The methyl carboxylate group at the C-6 position is a key functional handle for further elaboration of the molecule. It can be readily transformed into a variety of other functional groups, most commonly amides and other esters.
Amidation: The most direct route to amides involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a coupling reaction with a desired amine. The hydrolysis of methyl 1H-indazole-6-carboxylate to 1H-indazole-6-carboxylic acid can be achieved in quantitative yield using a base such as sodium hydroxide (B78521) (NaOH) in methanol (B129727) (MeOH). aun.edu.eg The resulting carboxylic acid can then be activated with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). aun.edu.eg This activated species reacts with a primary or secondary amine to form the corresponding amide. This strategy has been used to synthesize novel series of indazole-6-carboxamide derivatives for biological evaluation. aun.edu.egnih.gov
Ester Transformations: The methyl ester can undergo transesterification to form different alkyl esters, typically by heating in an excess of another alcohol in the presence of an acid or base catalyst. Alternatively, the ester can be hydrolyzed to the carboxylic acid and then re-esterified with a different alcohol under standard conditions, such as Fischer esterification (acid catalysis) or by using coupling agents. These transformations allow for the modulation of the molecule's physicochemical properties, such as solubility and lipophilicity.
Functionalization of the Fluorine Atom and Aromatic Ring Substitutions
Functionalization of the Fluorine Atom: The fluorine atom at the C-4 position is a site for potential modification, primarily through nucleophilic aromatic substitution (SNAr). For an SNAr reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, fluorine). libretexts.org The indazole ring system itself has electron-withdrawing properties, which can facilitate this type of reaction. The reactivity of fluoroarenes in SNAr reactions is often higher than other haloarenes because fluorine's high electronegativity strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. youtube.com Recent advances have also demonstrated that organic photoredox catalysis can enable the nucleophilic substitution of unactivated fluoroarenes with various nucleophiles, including azoles and amines, under mild conditions. nih.gov This opens up possibilities for replacing the fluorine atom on the Methyl 4-fluoro-1H-indazole-6-carboxylate core with a range of other functional groups.
Aromatic Ring Substitutions: Beyond modifying the existing fluorine substituent, other positions on the benzene (B151609) portion of the indazole ring can be functionalized. Electrophilic aromatic substitution reactions such as nitration or halogenation are possible, although the regioselectivity is governed by the combined directing effects of the fused pyrazole (B372694) ring and the existing substituents (fluoro and carboxylate groups). Furthermore, transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed if an additional halide (e.g., bromine or iodine) is present on the aromatic ring. For instance, the synthesis of 5-bromo-4-fluoro-1H-indazole has been reported, creating a handle for subsequent palladium-catalyzed reactions to introduce new carbon-carbon or carbon-nitrogen bonds. google.com
Development of Novel Indazole-6-carboxylate Building Blocks
This compound is not just a target molecule but also a foundational building block for creating libraries of more complex derivatives. nih.gov By applying the derivatization strategies discussed above, this core can be elaborated into a wide array of novel structures for screening in drug discovery programs.
A common strategy involves hydrolyzing the C-6 methyl ester to the carboxylic acid, which then serves as a versatile anchor point for diversification. aun.edu.eg For example, a library of twenty-two novel indazole derivatives was created by coupling 1H-indazole-6-carboxylic acid with various substituted amidoximes. aun.edu.eg This approach, known as parallel synthesis, allows for the rapid generation of many analogs from a common intermediate, facilitating the exploration of structure-activity relationships (SAR). Such building blocks are crucial in fragment-based drug design and lead optimization campaigns. nih.gov
Stereoselective Synthesis of Chiral Indazole-Based Architectures
The introduction of chirality into drug molecules is a critical aspect of modern medicinal chemistry. Stereoselective synthesis allows for the preparation of a single enantiomer of a chiral compound, which is often essential for therapeutic efficacy and safety. While direct asymmetric functionalization of the this compound core is not widely reported, general methods for the stereoselective synthesis of indazoles can be applied to its precursors or derivatives.
One powerful strategy involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.
Another approach is catalysis-based, using chiral catalysts to control the enantioselectivity of a reaction. For instance, highly C3-selective allylation of N-(benzoyloxy)indazoles using copper hydride (CuH) catalysis has been developed to create C3-allyl 1H-indazoles with quaternary stereocenters in high enantioselectivity. nih.govchemrxiv.orgsemanticscholar.orgmit.edunih.gov This method has been shown to be tolerant of a 4-fluoro substituent on the indazole ring. nih.govsemanticscholar.org Furthermore, asymmetric aminocatalyzed aza-Michael additions of 1H-indazole derivatives to α,β-unsaturated aldehydes have been used to generate enantioenriched fused polycyclic indazole architectures. nih.govresearchgate.netfigshare.com These advanced synthetic methods provide pathways to access complex and chirally pure indazole-based structures for sophisticated drug design.
| Compound Name |
|---|
| This compound |
| 1H-indazole-6-carboxylic acid |
| 5-bromo-4-fluoro-1H-indazole |
| N-(benzoyloxy)indazoles |
| α,β-unsaturated aldehydes |
| Methyl 1H-indazole-3-carboxylate |
| n-pentyl bromide |
Biological Activity and Pharmacological Investigations of Methyl 4 Fluoro 1h Indazole 6 Carboxylate Analogs
Research into Anticancer Activities of Indazole Derivatives
Indazole-based compounds have emerged as a promising class of anticancer agents, with several derivatives already in clinical use, such as Axitinib, Lonidamine, and Pazopanib. researchgate.net Research into the anticancer properties of indazole derivatives has revealed their ability to interfere with key cellular processes involved in tumor growth and survival.
A series of 1H-indazole-3-amine derivatives have been synthesized and evaluated for their inhibitory activities against various human cancer cell lines. One particular compound, designated as 6o, was found to potentially exert its anticancer effects by inhibiting the p53/MDM2 pathway in a concentration-dependent manner. nih.gov In another study, a 6-(pyrimidin-4-yl)-1H-indazole derivative, N-[4-(1H-Indazol-6-yl)pyrimidin-2-yl]benzene-1,3-diamine (6l), was found to suppress the growth of an implanted SUNE1 xenograft, indicating its potential in modulating signaling pathways relevant to nasopharyngeal carcinoma. researchgate.net
The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer drugs exert their effects. Research has shown that certain indazole derivatives are potent inducers of apoptosis. For instance, compound 2f, an indazole derivative, was shown to dose-dependently promote apoptosis in the 4T1 breast cancer cell line. This was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. rsc.org Furthermore, this compound was observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in 4T1 cells. rsc.org
Another study on a series of novel polysubstituted indazoles demonstrated their ability to trigger significant apoptosis in selected human cancer cell lines (A2780 and A549). nih.gov Some of these compounds were also found to cause a block in the S phase of the cell cycle, with a concurrent decrease in cells in the G2/M and/or G0/G1 phases. nih.gov One molecule, 7d, appeared to have a mechanism involving the microtubule system, causing a significant increase of cells in the G2/M phase and the appearance of polyploid cells. nih.gov Compound 6o, a 1H-indazole-3-amine derivative, was also confirmed to affect apoptosis and the cell cycle, possibly by inhibiting Bcl-2 family members. nih.gov
| Compound | Cell Line | IC50 (µM) |
| 2f | Various cancer cell lines | 0.23–1.15 |
| Polysubstituted indazoles | A2780 and A549 | 0.64 to 17 |
| 6o | K562 | 5.15 |
| 6o | HEK-293 (normal cell) | 33.2 |
This table presents the 50% inhibitory concentration (IC50) values for various indazole derivatives against different cancer cell lines, indicating their antiproliferative activity. nih.govrsc.orgnih.gov
Anti-inflammatory and Immunomodulatory Research Applications
Indazole derivatives have demonstrated significant potential as anti-inflammatory agents. Studies have shown that their mechanism of action may involve the inhibition of key inflammatory mediators. Research on indazole and its derivatives, such as 5-aminoindazole (B92378) and 6-nitroindazole, revealed their ability to inhibit cyclooxygenase-2 (COX-2), pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and free radicals in a concentration-dependent manner. nih.govnih.govresearchgate.net This suggests that the anti-inflammatory effect of these compounds is multifaceted, targeting several key components of the inflammatory cascade. nih.govnih.gov The design of some 2H-indazole derivatives has been approached through the hybridization of cyclic systems commonly found in both antimicrobial and anti-inflammatory compounds, aiming for dual-action agents. mdpi.com
Studies on Cardiovascular Agents and Related Therapeutic Targets
The therapeutic potential of indazole derivatives extends to cardiovascular diseases. nih.govdntb.gov.uabenthamdirect.com One promising derivative, ARRY-371797 (also known as ARRY-797), a selective p38α (MAPK14) kinase inhibitor, has been investigated in clinical trials for LMNA-related dilated cardiomyopathy. nih.gov The inhibition of p38 MAPK with this indazole derivative is thought to have beneficial effects on cardiac diseases. nih.gov Another area of investigation involves the targeting of platelet-derived growth factor (PDGF). nih.gov Treatment with PDGF-BB has been shown to increase cell proliferation in vascular smooth muscle cells, an effect that was normalized with In-Cl treatment, suggesting that targeting PDGF with indazole derivatives could be a future strategy for reducing cardiac remodeling and heart failure. nih.gov Furthermore, the indazole derivative YC-1 has been developed for its potential therapeutic use in circulatory disorders, platelet aggregation, and vascular contraction. nih.gov
Investigations into Antiviral and Antimicrobial Potentials
The indazole scaffold is a recurring motif in compounds with diverse antimicrobial activities. mdpi.com Research has explored the potential of indazole derivatives against a range of pathogens, including protozoa, bacteria, and fungi. mdpi.comdoi.org For example, 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives have shown giardicidal, amebicidal, and trichomonicidal activity, in some cases being more potent than the reference drug metronidazole (B1676534). mdpi.com Specifically, compound 18 was found to be 12.8 times more active than metronidazole against G. intestinalis. mdpi.com Additionally, two 2,3-diphenyl-2H-indazole derivatives (compounds 18 and 23) demonstrated in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.com Some 3-phenyl-1H-indazole derivatives have been identified as DNA gyrase B inhibitors, a validated antibacterial target. mdpi.com The development of hybrid molecules incorporating the indazole scaffold is also being explored as a strategy to address drug resistance and target multiple biological pathways. doi.org
Explorations in Neurological and Psychiatric Research, e.g., Receptor Agonism/Antagonism
Indazole derivatives have also been investigated for their potential in treating neurological and psychiatric disorders, primarily through their interaction with various receptors in the central nervous system (CNS). Novel indazole derivatives have been developed as serotonergic psychedelic agents for potential use in treating psychosis, mental illness, and other CNS disorders. nih.gov The 5-HT3 receptor, in particular, has been a target of interest, with antagonists of this receptor showing promise in addressing conditions such as depression, anxiety, and schizophrenia. researchgate.net Furthermore, research into 1,2,4-oxadiazole (B8745197) derivatives has shown that these compounds can act as positive allosteric modulators (PAMs) of group III metabotropic glutamate (B1630785) (mGlu) receptors, with some exhibiting antipsychotic-like properties. nih.gov
Enzyme Inhibition Studies, e.g., Nitric Oxide Synthase (NOS) and Kinase Inhibitors
The indazole scaffold is a prominent feature in many compounds designed for enzyme inhibition, owing to its versatile binding capabilities. Analogs of Methyl 4-fluoro-1H-indazole-6-carboxylate have been investigated for their potential to inhibit key enzymes such as Nitric Oxide Synthase (NOS) and various protein kinases, which are implicated in a range of pathological conditions.
Fluorination of the indazole's aromatic ring has been identified as a promising strategy for enhancing inhibitory potency and selectivity, particularly for NOS. nih.govresearchgate.net Research into a series of fluorinated indazoles has demonstrated their potential as selective inhibitors of nitric oxide synthase isoforms. nih.govcsic.es For instance, studies on tetrafluorinated indazole derivatives have provided insight into how substitution patterns affect inhibitory activity against neuronal NOS (nNOS or NOS-I) and inducible NOS (iNOS or NOS-II). nih.govresearchgate.net While direct studies on this compound are limited in this context, the data from analogs underscore the importance of the fluorinated indazole skeleton for NOS inhibition. nih.gov For example, 4,5,6,7-tetrafluoro-3-methyl-1H-indazole showed significant inhibition of both NOS-I and NOS-II. researchgate.net In contrast, the introduction of a bulky perfluorophenyl group at the 3-position resulted in a compound that selectively inhibited NOS-II without affecting NOS-I activity. researchgate.net This suggests that modifications to the indazole core can tune the selectivity profile of these inhibitors.
The indazole core is also a key pharmacophore in the development of kinase inhibitors for cancer therapy. nih.govresearchgate.net Numerous indazole derivatives have been explored as inhibitors of tyrosine kinases and serine/threonine kinases, with several compounds entering clinical use for treating various cancers. nih.gov The vascular endothelial growth factor receptor (VEGFR) and Aurora kinases are among the well-studied targets for indazole-based inhibitors. nih.gov Overexpression of these kinases is common in many types of cancer, making them critical targets for developing selective anticancer agents. nih.gov The structural framework of indazole allows for interactions within the ATP-binding site of kinases, leading to the inhibition of downstream signaling pathways involved in tumor proliferation and angiogenesis. nih.gov
Table 1: Nitric Oxide Synthase (NOS) Inhibition by Fluorinated Indazole Analogs This table is interactive. You can sort and filter the data.
| Compound | Target Enzyme | % Inhibition | Reference |
|---|---|---|---|
| 4,5,6,7-tetrafluoro-3-methyl-1H-indazole | NOS-I | 63% | researchgate.net |
| 4,5,6,7-tetrafluoro-3-methyl-1H-indazole | NOS-II | 83% | researchgate.net |
| 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole | NOS-I | No effect | researchgate.net |
| 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole | NOS-II | 80% | researchgate.net |
Emerging Biological Targets and Disease Areas for Indazole-6-carboxylate Derivatives
The therapeutic potential of indazole derivatives, including those related to the indazole-6-carboxylate scaffold, extends beyond enzyme inhibition and encompasses a variety of biological targets and disease areas. researchgate.netresearchgate.net These compounds are being investigated for their utility in treating metabolic disorders, cardiovascular diseases, inflammatory conditions, and cancer. researchgate.netnih.govresearchgate.net
One emerging target for indazole-6-carboxylate derivatives is G protein-coupled receptor 120 (GPR120), which has therapeutic potential for the treatment of diabetes. nih.gov A series of indazole-6-phenylcyclopropylcarboxylic acids were identified as selective GPR120 agonists. nih.gov Optimization of this series led to compounds with good oral exposure and demonstrated activity in glucose tolerance studies, indicating a mechanism that involves GPR120 agonism. nih.gov
In the realm of cardiovascular diseases, indazole derivatives have shown promise. nih.gov The p38 mitogen-activated protein kinase (MAPK) pathway, which plays a key role in cardiac conditions like ischemic heart disease, is a target for some indazole compounds. nih.gov Inhibition of p38 MAPK may help reduce collagen production and stress fiber formation in cardiac fibroblasts. nih.gov Furthermore, some indazole derivatives have been explored as Rho kinase inhibitors, which can help attenuate cellular hypertrophy and hypertension. nih.gov
The versatility of the indazole scaffold allows it to be a building block for compounds targeting a wide array of biological processes. researchgate.netresearchgate.net Research continues to uncover new applications for these derivatives in areas such as neurodegenerative diseases and parasitic infections. researchgate.net The ability to modify the indazole core at various positions provides medicinal chemists with a powerful tool to design novel therapeutic agents with improved potency and selectivity for a growing number of biological targets. researchgate.netresearchgate.net
Table 2: Emerging Targets and Disease Areas for Indazole Derivatives This table is interactive. You can sort and filter the data.
| Compound Class/Derivative | Biological Target | Potential Disease Area | Reference |
|---|---|---|---|
| Indazole-6-phenylcyclopropylcarboxylic acids | GPR120 | Diabetes | nih.gov |
| ARRY-371797/ARRY-797 (indazole derivative) | p38 MAPK | Cardiovascular Diseases | nih.gov |
| 2-(1H-indazole-5-yl)amino-4-methoxy-6-piperazino triazine | Rho kinase | Hypertension | nih.gov |
| Indazole derivatives | USP7 | Cancer | nih.gov |
| Indazole derivatives | ULK1 | Cancer | nih.gov |
Structure Activity Relationship Sar Studies and Rational Design of Methyl 4 Fluoro 1h Indazole 6 Carboxylate Analogs
Impact of Fluorine Substitution on Biological Activity and Selectivity
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties such as metabolic stability, lipophilicity, and binding affinity. The position of the fluorine atom on the indazole ring can have a profound impact on the biological activity and selectivity of the resulting compound.
Research on fluorinated indazole derivatives as inhibitors of Rho-associated coiled-coil kinase 1 (ROCK1) has demonstrated the critical importance of the fluorine atom's position. A comparative study of two monofluorinated indazole analogs revealed a dramatic difference in their inhibitory potency. The analog with fluorine at the C6 position exhibited significantly enhanced ROCK1 inhibitory activity, with an IC50 value of 14 nM. In stark contrast, the analog with fluorine at the C4 position, as in Methyl 4-fluoro-1H-indazole-6-carboxylate, showed low potency, with an IC50 of 2500 nM. Furthermore, the 6-fluoroindazole analog was reported to have a notable increase in oral bioavailability (61%). nih.gov
| Compound | Fluorine Position | ROCK1 IC50 (nM) | Oral Bioavailability (%) |
|---|---|---|---|
| 4-fluoroindazole analog | C4 | 2500 | Not Reported |
| 6-fluoroindazole analog | C6 | 14 | 61 |
This substantial difference in activity highlights the sensitivity of the ligand-receptor interaction to the electronic and steric environment of the indazole scaffold. The electron-withdrawing nature of the fluorine atom can alter the pKa of the indazole ring and influence hydrogen bonding interactions with the target protein. Its placement at C6 may position it in a favorable interaction zone within the kinase binding site, whereas its presence at C4 may introduce a steric clash or an unfavorable electronic interaction, leading to a significant loss of affinity.
Role of the Ester Group in Ligand-Receptor Interactions
The methyl ester group at the C6 position of the indazole ring is another key functional group that can influence the compound's pharmacological profile. While direct studies on the specific interactions of the methyl ester of this compound are not extensively detailed in the available literature, its potential roles can be inferred from its chemical properties and studies of related analogs.
In a related context, studies on indazole-3-carboxamides as inhibitors of the calcium-release activated calcium (CRAC) channel have shown that the orientation of the amide linker at the C3 position is critical for activity. nih.gov An indazole-3-carboxamide was found to be a potent inhibitor, while its reverse amide isomer was inactive. nih.gov This demonstrates that the precise arrangement of the carbonyl and N-H groups, which are also present in an ester group (albeit with an oxygen instead of nitrogen), is crucial for effective interaction with the target. While at a different position (C6 vs. C3), this highlights the importance of the spatial arrangement of the functional group attached to the indazole core.
Furthermore, basic hydrolysis of indazole ester derivatives is a common synthetic route to the corresponding carboxylic acids, which can then be used to generate a variety of other functional groups, such as amides, to explore the SAR at that position. nih.govresearchgate.net
Influence of Substituent Position on Pharmacological Profile
Further evidence for the importance of the substitution pattern comes from studies on 1H-indazole derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion. Structure-activity relationship analyses of a series of these compounds revealed that the presence of substituent groups at both the C4 and C6 positions of the 1H-indazole scaffold played a pivotal role in their IDO1 inhibitory activity. nih.gov This suggests that these two positions are key interaction points with the enzyme's active site.
Similarly, in the development of indazole arylsulfonamides as allosteric antagonists of the CC-Chemokine Receptor 4 (CCR4), it was found that only small substituents were tolerated at the C5, C6, or C7 positions, with the C6-substituted analogs being preferred. acs.org This indicates that the steric bulk at these positions is a critical determinant of binding and activity.
These findings collectively underscore that the pharmacological profile of analogs of this compound would be highly dependent on the specific placement of any additional or alternative substituents on the indazole ring.
Conformational Analysis and Bioisosteric Replacements in Indazole Scaffolds
The three-dimensional conformation of a ligand is a critical factor in its ability to bind to a biological target. Conformational analysis of the indazole scaffold and its derivatives is therefore an important aspect of rational drug design. Computational analysis of conformational ligand ensembles in solution has been used to guide the design of 1H-indazole analogs as irreversible and mutant-selective EGFR inhibitors. nih.gov Such studies help in understanding the preferred spatial arrangement of the molecule and how different substituents might influence this conformation and, consequently, the interaction with the receptor.
Bioisosteric replacement is a powerful strategy in medicinal chemistry where one functional group is replaced by another with similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. The indazole ring itself is often used as a bioisostere for other bicyclic aromatic systems like indole. This "scaffold hopping" can lead to significant changes in the pharmacological profile of a compound series.
The ester group at the C6 position can also be a target for bioisosteric replacement. For example, it could be replaced with an amide, a small heterocycle, or other functional groups that can mimic its hydrogen-bonding capabilities and steric profile while potentially offering improved metabolic stability or different binding interactions. The conversion of the ester to a carboxylic acid, and subsequently to a wide range of amides, is a common approach to explore the SAR at this position and identify optimal bioisosteric replacements. nih.govresearchgate.net
Design Principles for Enhanced Potency and Targeted Efficacy
The rational design of potent and selective indazole-based inhibitors often involves a combination of structure-based design, knowledge-based approaches, and computational methods. A key principle is to achieve a high degree of complementarity between the ligand and the target's binding site.
One successful strategy involves a structure-guided and knowledge-based design approach, which was used to develop 1H-indazole amide derivatives as potent inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov This approach leverages existing structural information about the target and known inhibitors to design new compounds with improved properties.
Fragment-based drug design is another powerful technique that has been applied to the discovery of indazole-based inhibitors. This method involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent lead compounds. This approach was used to discover a novel series of 1H-indazole-based inhibitors of Fibroblast growth factor receptors (FGFRs). nih.gov
Furthermore, the design of inhibitors that target specific conformations of a kinase, such as the "DFG-out" inactive conformation, can lead to improved selectivity. This principle was applied in the design of 3-amino-1H-indazol-6-yl-benzamides as potent kinase inhibitors.
A overarching principle in the design of indazole-based compounds is the careful consideration of the substitution pattern on the indazole ring to optimize interactions with the target protein, as highlighted by the profound impact of the fluorine position and the importance of substituents at the C4 and C6 positions in various inhibitor classes. nih.govacs.org
Advanced Spectroscopic and Crystallographic Analyses in Indazole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For Methyl 4-fluoro-1H-indazole-6-carboxylate, ¹H NMR and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons on the indazole ring, the N-H proton, and the methyl ester protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the fluorine atom and the carboxylate group. The N-H proton would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The methyl protons of the ester group would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. Spin-spin coupling between adjacent protons, particularly the fluorine and neighboring aromatic protons, would result in characteristic splitting patterns, providing valuable information about their relative positions.
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester would be found at the downfield end of the spectrum (typically 160-170 ppm). The aromatic carbons would appear in the range of 100-150 ppm, with the carbon attached to the fluorine atom showing a large coupling constant (¹JCF). Multinuclear NMR techniques could also be employed for unambiguous assignment of all proton and carbon signals. mdpi.com
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| NH | Variable (broad singlet) | s (br) |
| Aromatic CH | 7.0 - 8.5 | m |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 160 - 170 |
| C-F | 150 - 165 (d, ¹JCF) |
| Aromatic C | 100 - 150 |
Mass Spectrometry (MS) Techniques in Compound Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. wikipedia.org For this compound (C₉H₇FN₂O₂), high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its exact mass. The molecular weight of this compound is approximately 194.16 g/mol .
The mass spectrum would also likely display characteristic fragmentation patterns resulting from the cleavage of the molecule in the mass spectrometer. Common fragmentation pathways for indazole esters could include the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃), leading to fragment ions that can help to confirm the structure. The presence of the fluorine atom would also be evident in the isotopic pattern of the molecular ion peak. Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) could be used to analyze complex mixtures and confirm the purity of the compound. nih.gov
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z |
|---|---|
| [M]⁺ | ~194.05 |
| [M-OCH₃]⁺ | ~163.04 |
X-ray Crystallography for Molecular and Crystal Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of a closely related compound, Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, provides insights into the likely structural features. nih.goviucr.org
A crystallographic study of this compound would reveal precise bond lengths, bond angles, and torsion angles. This information would confirm the planar nature of the indazole ring system and the orientation of the methyl carboxylate and fluorine substituents.
In the solid state, molecules of this compound would be expected to engage in intermolecular interactions, such as hydrogen bonding. The N-H group of the indazole ring is a hydrogen bond donor, while the nitrogen atom at position 2 and the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors. These hydrogen bonds would likely lead to the formation of dimers or extended chains in the crystal lattice. Other non-covalent interactions, such as π-π stacking between the aromatic rings of adjacent molecules, could also play a significant role in stabilizing the crystal structure.
The indazole ring is an aromatic bicyclic system and is therefore expected to be largely planar. X-ray crystallography would confirm this planarity. The orientation of the methyl 6-carboxylate group relative to the indazole ring would be a key conformational feature. Due to potential steric hindrance, this group might be slightly twisted out of the plane of the indazole ring. The precise dihedral angle would be determined from the crystallographic data.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. wikipedia.org The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.
Key expected vibrational frequencies include:
N-H stretch: A broad band in the region of 3200-3500 cm⁻¹ in the IR spectrum.
C=O stretch (ester): A strong, sharp absorption band around 1700-1730 cm⁻¹ in the IR spectrum. uobabylon.edu.iq
C-F stretch: A strong absorption in the region of 1000-1300 cm⁻¹ in the IR spectrum.
Aromatic C=C and C-H stretches: Characteristic bands in the regions of 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹, respectively. vscht.cz
C-O stretch (ester): Bands in the 1000-1300 cm⁻¹ region. uobabylon.edu.iq
Table 4: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3200 - 3500 (broad) |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C-H (methyl) | Stretch | 2850 - 3000 |
| C=O (ester) | Stretch | 1700 - 1730 |
| C=C (aromatic) | Stretch | 1450 - 1600 |
| C-O (ester) | Stretch | 1000 - 1300 |
Emerging Research Directions and Future Perspectives for Methyl 4 Fluoro 1h Indazole 6 Carboxylate
Integration into Advanced Material Science Applications, e.g., Optoelectronics and Polymers
The inherent properties of the indazole ring system, combined with the specific substitutions of Methyl 4-fluoro-1H-indazole-6-carboxylate, make it a compelling candidate for advanced material science applications. The aromatic and heterocyclic nature of the indazole core can facilitate π-π stacking interactions, which are crucial for creating structured polymeric materials.
Research into related indazole-carboxylic acid compounds has shown their potential to form coordination polymers with metals like Zinc (II) and Cadmium (II). mdpi.comugr.es These complexes can exhibit significant photoluminescent properties, driven by ligand-centered π-π* electronic transitions. mdpi.comugr.es This suggests that this compound could serve as a ligand for creating novel metal-organic frameworks (MOFs) or coordination polymers with tailored optoelectronic properties, potentially useful in sensors, light-emitting devices, and other electroluminescent applications. mdpi.comrsc.org
Furthermore, fluorinated polymers are known for their unique attributes such as chemical inertness, low surface energy, and interesting electrical properties. sciengine.com The presence of a fluorine atom in this compound can enhance metabolic stability and lipophilicity in a medicinal context, and in materials, it can modify electronic properties, thermal stability, and hydrophobicity. organic-chemistry.orgnih.gov This opens up possibilities for its integration as a monomer or functional additive in the synthesis of specialized fluorinated polymers with applications in fields ranging from advanced coatings to flexible electronic devices. sciengine.com
Applications in Chemical Probes and Biological Tool Development
The indazole scaffold is a well-established pharmacophore present in numerous compounds with a wide array of biological activities, including the inhibition of protein kinases. nih.govnih.gov this compound serves as a key building block for creating more complex molecules designed to interact with specific biological targets. Its structure can be readily modified at several positions to optimize binding affinity and selectivity.
Indazole derivatives have been successfully developed as potent and selective inhibitors for various kinases, such as Aurora kinases, Fibroblast Growth Factor Receptors (FGFRs), and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov For instance, knowledge-based drug design has led to indazole derivatives that can selectively inhibit different isoforms of Aurora kinases. nih.gov The fluorination of the indazole ring, as seen in the subject compound, is a common strategy to enhance potency and pharmacokinetic properties. nih.govnih.gov
Given this precedent, this compound is an ideal starting point for the synthesis of chemical probes to study enzyme function and cellular signaling pathways. These tools are crucial for validating new drug targets and understanding the mechanisms of disease.
| Indazole Derivative Class | Target Kinase(s) | Therapeutic Area | Reference |
|---|---|---|---|
| 3-(Pyrrolopyridin-2-yl)indazoles | Not specified (potent against HL60 cell line) | Cancer | nih.gov |
| Indazole-based SERDs | Estrogen Receptor | Breast Cancer | nih.gov |
| Indazole-pyrimidine derivatives | VEGFR-2 | Cancer | nih.gov |
| Substituted Phenyl Indazoles | FGFR1 | Cancer | nih.gov |
| 3-Aminoindazole derivatives (e.g., Entrectinib) | ALK | Cancer | nih.gov |
| Indazole-based derivatives | Aurora Kinases A & B | Cancer | nih.govnih.gov |
Strategies for Drug Repurposing and Combination Therapies
Drug repurposing—finding new applications for existing drugs—is a highly efficient strategy in pharmaceutical development. Indazole derivatives, originally developed as kinase inhibitors for cancer, represent a promising class of compounds for repurposing due to the central role of kinases in a multitude of diseases. nih.gov For example, kinase pathways are also implicated in inflammatory conditions, and some indazole-based kinase inhibitors have been investigated for the treatment of chronic inflammatory diseases. nih.gov
This compound can be used to generate libraries of new derivatives that could be screened against a wide range of biological targets beyond oncology. The diverse pharmacological activities associated with the indazole core, including anti-inflammatory, antimicrobial, and anti-HIV properties, support this approach. nih.govnih.govmdpi.com
Furthermore, combination therapy is becoming a standard of care, particularly in oncology. nih.gov Combining a targeted agent, such as an indazole-based kinase inhibitor, with conventional chemotherapy or other targeted drugs can lead to synergistic effects, overcome drug resistance, and improve therapeutic outcomes. nih.govresearchgate.net Future research could focus on developing derivatives of this compound that are specifically designed for use in combination regimens, potentially by incorporating functionalities that sensitize cancer cells to other therapeutic agents.
Development of Targeted Delivery Systems for Indazole-Based Therapeutics
While indazole-based kinase inhibitors can be highly potent, their clinical use can be limited by off-target effects, poor solubility, and inconsistent bioavailability. nih.govbenthamdirect.com Targeted drug delivery systems offer a powerful solution to these challenges by ensuring that the therapeutic agent is delivered specifically to diseased cells or tissues, thereby increasing efficacy and reducing systemic toxicity. benthamdirect.comthno.org
Nanotechnology-based carriers are at the forefront of these delivery strategies. mdpi.com Indazole-based drugs can be encapsulated within or conjugated to various nanocarriers to improve their therapeutic profile. nih.govresearchgate.net
| Delivery System | Description | Potential Advantages | Reference |
|---|---|---|---|
| Liposomes | Spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. | Biocompatible, can improve drug solubility and circulation time. | nih.gov |
| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers, such as chitosan. | Controlled and sustained drug release, can be functionalized for active targeting. | nih.govresearchgate.net |
| Dendrimers | Highly branched, tree-like macromolecules with a well-defined structure. | Precise control over size and drug loading, surface can be modified for targeting. | nih.gov |
| Magnetic Nanoparticles | Inorganic nanoparticles that can be guided to a target site using an external magnetic field. | Enhanced localization of the drug at the tumor site. | nih.gov |
| Solid Lipid Nanoparticles (SLN) | Lipid-based nanoparticles that are solid at room temperature. | Good biocompatibility, high drug loading capacity, and controlled release. | nih.gov |
Given that many indazole derivatives target intracellular pathways in cancer cells, these targeted delivery systems can enhance their accumulation at the tumor site through mechanisms like the enhanced permeability and retention (EPR) effect or by attaching targeting ligands (e.g., antibodies) to the nanoparticle surface. benthamdirect.com The development of such formulations for therapeutics derived from this compound would be a critical step in translating their potential into clinical success.
Future Avenues in Green Chemistry Approaches for Indazole Synthesis
The synthesis of complex heterocyclic molecules like this compound traditionally involves multi-step processes that may use harsh reagents and organic solvents. The principles of green chemistry aim to develop more environmentally benign and efficient synthetic methods. Future research will likely focus on applying these principles to the synthesis of functionalized indazoles.
Recent advancements have demonstrated several greener approaches for synthesizing the indazole core. samipubco.com These methods often lead to higher yields, shorter reaction times, and a reduced environmental footprint compared to conventional techniques. nih.gov
One promising green technique is the use of ultrasound-assisted synthesis. researchgate.net Ultrasound irradiation can accelerate chemical reactions by applying high-frequency sound waves, often resulting in enhanced yields and milder reaction conditions. nih.govresearchgate.netnih.gov This method has been successfully applied to the synthesis and functionalization of various heterocyclic compounds, including indazoles. researchgate.netnih.gov Other green strategies include the use of environmentally friendly solvents like polyethylene (B3416737) glycol (PEG), metal-free reaction conditions, and sustainable electrochemical approaches. organic-chemistry.orgresearchgate.net
| Strategy | Description | Advantages | Reference |
|---|---|---|---|
| Ultrasound Irradiation | Use of high-frequency sound waves to accelerate reactions. | Reduced reaction times, higher yields, milder conditions, energy saving. | nih.govresearchgate.netnih.govmdpi.com |
| Green Solvents | Replacing hazardous organic solvents with alternatives like water or polyethylene glycol (PEG). | Reduced environmental impact and toxicity. | organic-chemistry.org |
| Electrochemical Synthesis | Using electricity to drive chemical reactions, avoiding the need for external oxidants or metal salts. | Sustainable, high regioselectivity, mild conditions. | organic-chemistry.orgresearchgate.net |
| Metal-Free Catalysis | Avoiding the use of transition-metal catalysts to promote reactions. | Reduces toxic metal waste and simplifies purification. | researchgate.net |
| Grinding Protocol | Solvent-free or low-solvent reaction carried out by grinding reagents together, sometimes with a mild acid catalyst like NH4Cl. | Eco-friendly, low cost, simple procedure, short reaction times. | samipubco.com |
Applying these green chemistry principles to the large-scale production of this compound and its derivatives will be crucial for making these valuable compounds more accessible and commercially viable for their diverse potential applications.
Q & A
Q. What are the key synthetic routes for preparing Methyl 4-fluoro-1H-indazole-6-carboxylate?
The synthesis typically involves condensation and cyclization steps. For example, fluorinated indazole derivatives can be synthesized via reductive cyclization of nitro intermediates or through multi-step reactions using benzoyl chloride derivatives. A common approach involves introducing fluorine via nucleophilic aromatic substitution or using fluorinated building blocks during heterocycle formation . Key intermediates may include nitro-substituted precursors, which are reduced to form the indazole core. Reaction optimization (e.g., temperature, catalyst selection) is critical to achieving high yields.
Q. What safety precautions are necessary when handling this compound?
Safety protocols include:
- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods for reactions releasing volatile byproducts.
- Waste Disposal: Segregate chemical waste and use certified disposal services to prevent environmental contamination .
- Storage: Store in airtight containers away from light and moisture to prevent degradation.
Q. How can the purity and identity of this compound be verified?
Analytical methods include:
- NMR Spectroscopy: Confirm molecular structure via H and C NMR, focusing on fluorine coupling patterns and ester carbonyl signals.
- Mass Spectrometry (MS): Validate molecular weight using ESI-MS or GC-MS.
- HPLC: Assess purity (>95%) with reverse-phase columns and UV detection .
- Melting Point Analysis: Compare observed values with literature data (if available).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Systematic optimization involves:
- Solvent Screening: Polar aprotic solvents (e.g., DMF, DMSO) often enhance cyclization efficiency .
- Catalyst Selection: Transition metals (e.g., Pd/C) or acid/base catalysts may accelerate key steps like nitro reduction or esterification .
- Temperature Control: Thermostable reactions (e.g., 120°C under nitrogen) improve cyclization kinetics while minimizing side reactions .
- Byproduct Analysis: Use TLC or LC-MS to identify impurities and adjust stoichiometry.
Q. What strategies resolve contradictions in crystallographic data for fluorinated indazole derivatives?
Discrepancies in X-ray diffraction data may arise from polymorphism or disordered fluorine positions. To address this:
- High-Resolution Data: Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts .
- SHELX Refinement: Use constraints/restraints for fluorine atoms and validate with R-factor metrics .
- Complementary Techniques: Pair crystallography with DFT calculations to model electronic effects of fluorine substitution .
Q. How does fluorination at the 4-position influence the reactivity of the indazole core?
The electron-withdrawing fluorine atom alters electronic density:
- Nucleophilic Aromatic Substitution: Activates adjacent positions for further functionalization (e.g., Suzuki coupling at the 6-carboxylate site) .
- Acid/Base Stability: Fluorine increases the acidity of nearby protons, affecting deprotonation in catalytic reactions.
- Crystallographic Packing: Fluorine's small size and high electronegativity influence intermolecular interactions, impacting solubility and crystal morphology .
Q. What are common pitfalls in scaling up this compound synthesis?
Challenges include:
- Exothermic Reactions: Poor heat dissipation in large batches can lead to runaway reactions. Use controlled addition of reagents and jacketed reactors.
- Byproduct Accumulation: Scale-dependent impurities require robust purification (e.g., column chromatography or recrystallization) .
- Fluorine Loss: High-temperature steps may cause defluorination; monitor via F NMR .
Methodological Tables
Q. Table 1: Comparative Yields for Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Reductive Cyclization | SnCl₂, HCl | 65 | 92 | |
| Pd-Catalyzed Coupling | Pd(PPh₃)₄, K₂CO₃ | 78 | 95 | |
| Nitro Reduction | H₂, Raney Ni | 72 | 90 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
